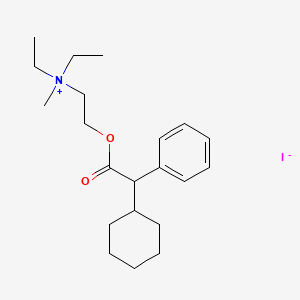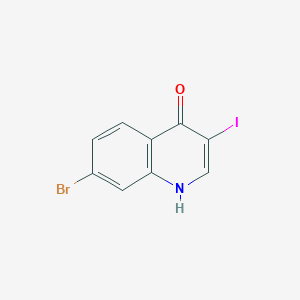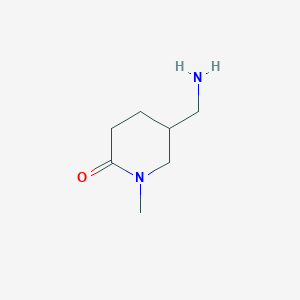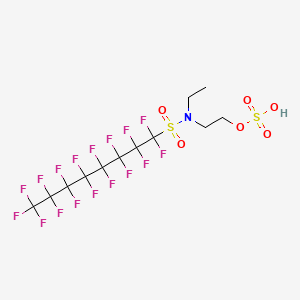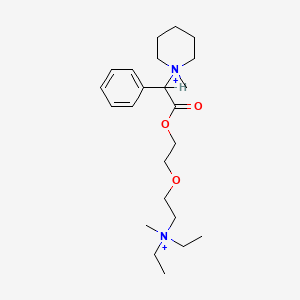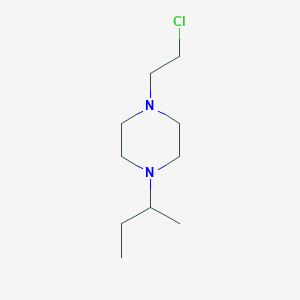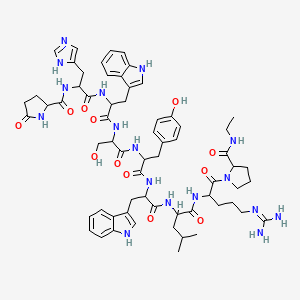
Deslelin Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deslorelin acetate is a synthetic hormone that acts as a gonadotropin-releasing hormone super-agonist. It is primarily used in veterinary medicine to manage reproductive functions in animals. Deslorelin acetate is known for its ability to induce ovulation and manage artificial insemination programs in horses, modulate reproduction in dogs, and manage adrenal disease in ferrets .
Métodos De Preparación
Deslorelin acetate is synthesized using solid-phase or liquid-phase synthesis methods. The process involves the use of protected amino acid monomers as raw materials. The synthesis typically includes steps such as coupling, deprotection, and purification to obtain the final product . Industrial production methods involve large-scale synthesis using automated peptide synthesizers to ensure high yield and purity.
Análisis De Reacciones Químicas
Deslorelin acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Deslorelin acetate can be reduced to form different analogs with varying biological activities.
Substitution: This reaction involves the replacement of specific functional groups within the molecule, leading to the formation of new compounds with altered properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically analogs of deslorelin acetate with modified biological activities .
Aplicaciones Científicas De Investigación
Deslorelin acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in peptide synthesis and modification studies.
Biology: Employed in studies related to reproductive biology and endocrinology.
Medicine: Investigated for its potential use in treating hormone-related disorders and cancers.
Mecanismo De Acción
Deslorelin acetate exerts its effects by binding to and activating pituitary gonadotropin-releasing hormone receptors. This activation leads to an initial surge in the secretion of luteinizing hormone and follicle-stimulating hormone, followed by a downregulation of these hormones with prolonged administration. In males, this results in a significant decline in testosterone production, while in females, it leads to a decrease in estradiol production .
Comparación Con Compuestos Similares
Deslorelin acetate is similar to other gonadotropin-releasing hormone agonists such as leuprolide, goserelin, and triptorelin. deslorelin acetate is unique in its higher potency and longer duration of action. It is also specifically approved for use in veterinary medicine, whereas other similar compounds are primarily used in human medicine .
Similar compounds include:
Leuprolide: Used in the treatment of hormone-sensitive cancers and reproductive disorders.
Goserelin: Employed in the management of prostate cancer and endometriosis.
Triptorelin: Utilized in the treatment of hormone-dependent conditions such as prostate cancer and precocious puberty.
Deslorelin acetate stands out due to its specific applications in veterinary medicine and its unique pharmacokinetic properties.
Propiedades
Fórmula molecular |
C64H83N17O12 |
|---|---|
Peso molecular |
1282.4 g/mol |
Nombre IUPAC |
N-[1-[[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C64H83N17O12/c1-4-68-62(92)53-16-10-24-81(53)63(93)46(15-9-23-69-64(65)66)74-56(86)47(25-35(2)3)75-58(88)49(27-37-30-70-43-13-7-5-11-41(37)43)77-57(87)48(26-36-17-19-40(83)20-18-36)76-61(91)52(33-82)80-59(89)50(28-38-31-71-44-14-8-6-12-42(38)44)78-60(90)51(29-39-32-67-34-72-39)79-55(85)45-21-22-54(84)73-45/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,86)(H,75,88)(H,76,91)(H,77,87)(H,78,90)(H,79,85)(H,80,89)(H4,65,66,69) |
Clave InChI |
GJKXGJCSJWBJEZ-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


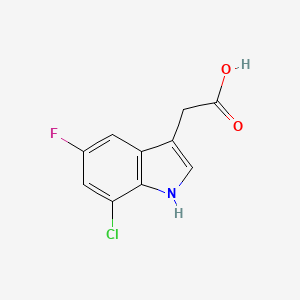
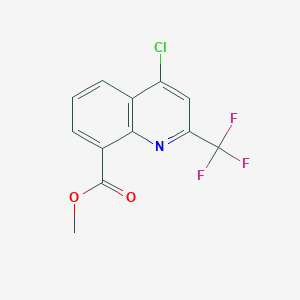
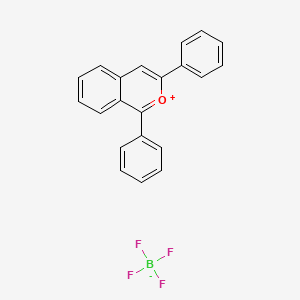
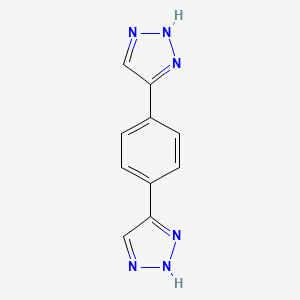
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12818991.png)
